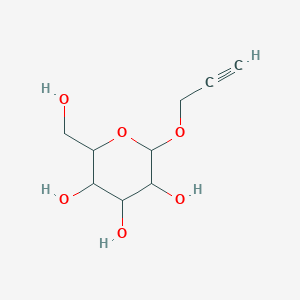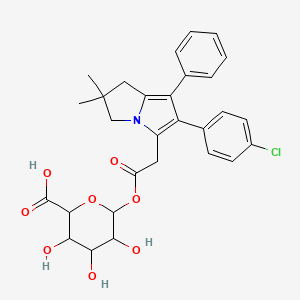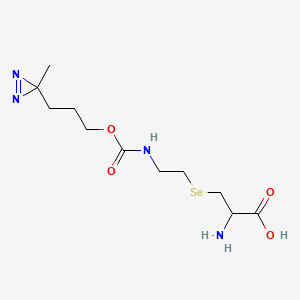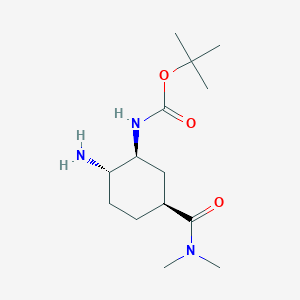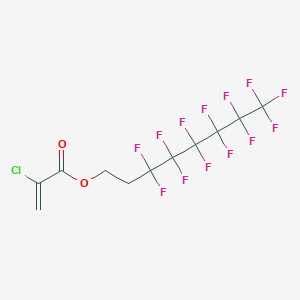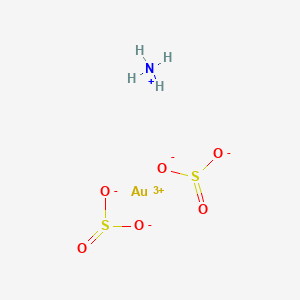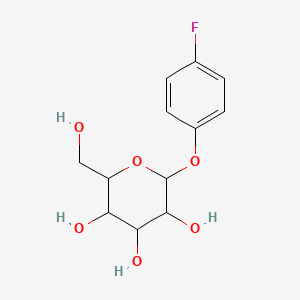
4-Fluorophenyl beta-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorophenyl beta-glucoside is a chemical compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further linked to a beta-glucoside moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorophenyl beta-glucoside typically involves the glycosylation of 4-fluorophenol with a suitable glucosyl donor. One common method is the use of glycosyl halides in the presence of a catalyst such as silver carbonate or silver oxide. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers a more environmentally friendly and efficient approach. Enzymes such as glycosyltransferases can catalyze the transfer of glucose from a donor molecule to 4-fluorophenol, producing the desired glucoside under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl beta-glucoside can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The fluorophenyl group can be reduced to a phenyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 4-fluorobenzoquinone.
Reduction: Formation of phenyl beta-glucoside.
Substitution: Formation of various substituted phenyl beta-glucosides depending on the nucleophile used.
Scientific Research Applications
4-Fluorophenyl beta-glucoside has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions, particularly with beta-glucosidases.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl beta-glucoside involves its interaction with specific enzymes, such as beta-glucosidases. These enzymes hydrolyze the beta-glucosidic bond, releasing glucose and the fluorophenyl moiety. The released fluorophenyl group can then interact with various molecular targets, potentially modulating biological pathways .
Comparison with Similar Compounds
Phenyl beta-glucoside: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Chlorophenyl beta-glucoside: Contains a chlorine atom instead of fluorine, leading to variations in its chemical properties and interactions with enzymes.
4-Bromophenyl beta-glucoside:
Uniqueness: 4-Fluorophenyl beta-glucoside is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .
Properties
Molecular Formula |
C12H15FO6 |
|---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15FO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 |
InChI Key |
BWCHYPPTNWPJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



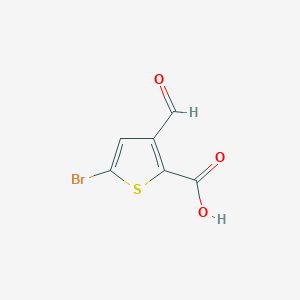
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)
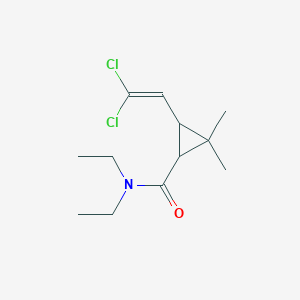
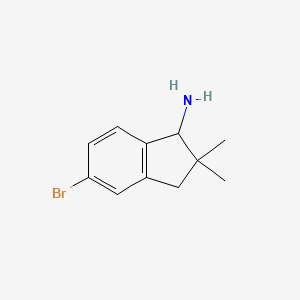
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)
